

bevirimat first generation maturation inhibitor

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Compound Focus: Bevirimat

CAS No.: 174022-42-5

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Executive Summary of Bevirimat

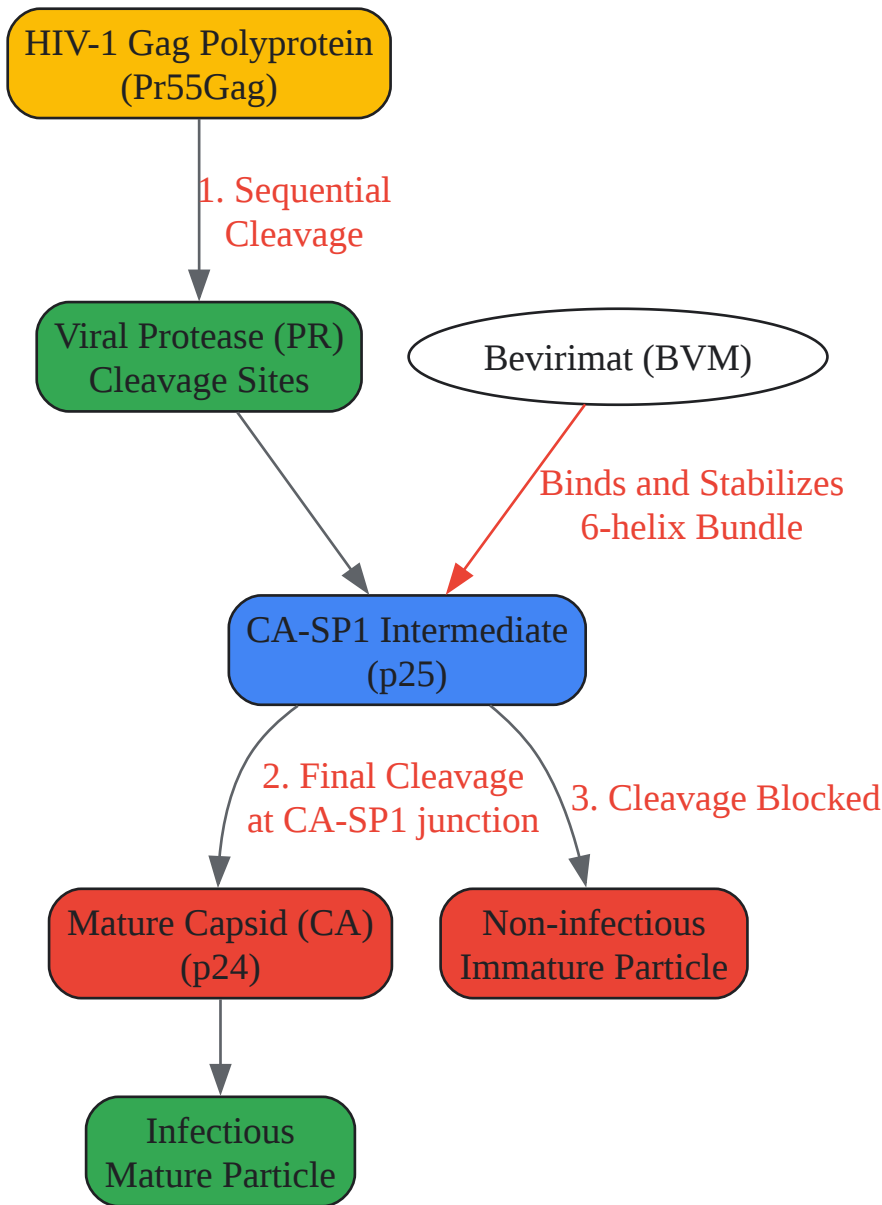
Bevirimat (BVM) is a first-in-class HIV-1 maturation inhibitor derived from betulinic acid. Its mechanism of action is distinct from all other antiretroviral classes; it specifically inhibits the final cleavage step of the Gag polyprotein, preventing the release of the mature capsid protein (CA, p24) from its precursor (CA-SP1, p25). This results in the production of **non-infectious viral particles** with aberrant core structures. While potent against a broad range of HIV-1 isolates, including those resistant to other drugs, its clinical utility was limited by a narrow spectrum of activity due to baseline polymorphisms in the virus, primarily in the SP1 region of Gag. Nonetheless, it serves as the foundational compound for developing second-generation maturation inhibitors [1] [2] [3].

Mechanism of Action and Molecular Target

Bevirimat's mechanism is unique as it targets the viral substrate (Gag) rather than the protease enzyme itself.

- **Molecular Target:** **Bevirimat** binds directly to the **C-terminal domain of the Capsid protein and Spacer Peptide 1 (CACTD-SP1)** region of the HIV-1 Gag polyprotein [4] [5] [3].
- **Inhibitory Action:** The binding of **Bevirimat** stabilizes the CA-SP1 junction in a helical conformation, forming a 6-helix bundle. This stabilization **occludes the cleavage site**, preventing the viral protease from accessing and processing the CA-SP1 junction, which is the final rate-limiting step in Gag processing [4] [5].
- **Cellular Outcome:** Inhibition of this crucial cleavage step leads to the release of immature virus particles that have disordered core structures and are non-infectious [1] [2].

The diagram below illustrates this targeted mechanism of action.



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Bevirimat binds to the CA-SP1 junction, preventing the final proteolytic cleavage and resulting in non-infectious viral particles.

Technical and Clinical Data Summary

The following tables consolidate key quantitative data on **Bevirimat**'s pharmacology, efficacy, and resistance profile.

Table 1: Pharmacological & Chemical Profile of Bevirimat

Parameter	Details
Chemical Formula	C ₃₆ H ₅₆ O ₆ [6]
Molecular Weight	584.83 g/mol [6]
Mechanism of Action	HIV-1 Maturation Inhibitor (binds Gag CACTD-SP1) [1] [5]
Primary Metabolism	Hepatic glucuronidation (UGT1A3-mediated) [6]
Elimination Half-life	56.3 - 80 hours [1] [2] [7]
Protein Binding	>99% [1]
Oral Bioavailability	Good [1]

Table 2: Antiviral Efficacy and Resistance Profile

Parameter	Details
In Vitro Antiviral Activity	Potent inhibitor of HIV-1 replication; active against wild-type and drug-resistant isolates (IC ₅₀ ~10 nM) [1] [2]
Clinical Viral Load Reduction	0.68 - >1.5 log ₁₀ copies/mL reduction in clinical trials [1] [2] [8]
Key Resistance Mutations	SP1-A1V, A3T, A3V, V7A, V7M, T8Δ, T8N (near CA-SP1 cleavage site) [5] [3]
Impact of Resistance	Up to 50% of patients had baseline polymorphisms conferring reduced response [5]

Key Experimental Protocols

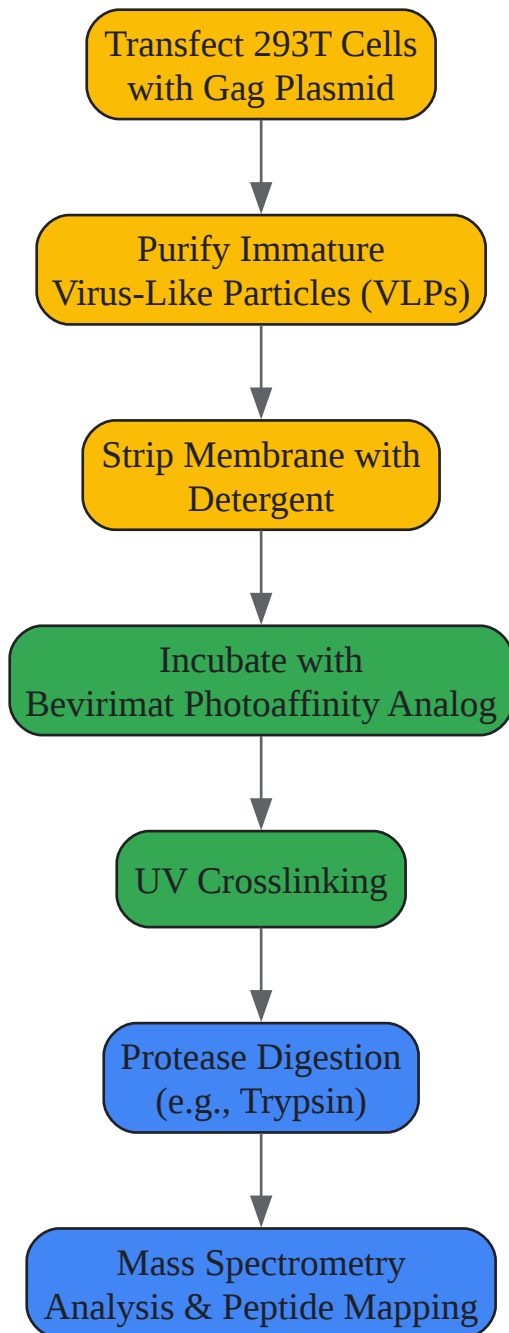
Research on **Bevirimat**'s mechanism and efficacy relied on several key methodologies.

Protocol for Photoaffinity Crosslinking to Map Binding Site

This method directly demonstrated **Bevirimat**'s binding to Gag within assembled virus-like particles (VLPs) [4].

- **Step 1: VLP Production.** Generate immature HIV-1 VLPs by large-scale transfection of an appropriate plasmid (e.g., pVP-I) into 293T cells. Purify and concentrate particles from the culture supernatant via ultracentrifugation.
- **Step 2: Detergent Stripping.** Treat purified VLPs with mild detergent to remove the viral membrane and contaminating proteins, yielding a core preparation of immature Gag.
- **Step 3: Crosslinking.** Incubate the immature VLP cores with photoactivatable analogs of **Bevirimat**. Expose the mixture to UV light to induce covalent crosslinking between the analog and its protein target.
- **Step 4: Proteolytic Digestion & MS Analysis.** Digest the crosslinked protein complex with a protease (e.g., trypsin). Analyze the resulting peptides via mass spectrometry to identify the specific peptides covalently linked to the **Bevirimat** analog, thus mapping the binding site.

The workflow for this protocol is summarized below.



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*Experimental workflow for mapping the **Bevirimat** binding site on Gag using photoaffinity crosslinking and mass spectrometry.*

Protocol for Assessing Antiviral Activity in Cell Culture

This standard assay measures the compound's ability to inhibit HIV-1 replication in vitro [3].

- **Cell Culture & Infection.** Use human T-cell lines (e.g., H9) or peripheral blood mononuclear cells (PBMCs) infected with HIV-1 (e.g., NL4-3 strain). Include a range of **Bevirimat** concentrations.
- **Culture & Drug Incubation.** Maintain cells in appropriate medium (e.g., RPMI 1640 with 10% FCS) in the presence or absence of **Bevirimat**. Culture for a set period, typically 4-7 days.
- **Viral Replication Quantification.** Monitor antiviral effects by measuring the reverse transcriptase (RT) activity in culture supernatants or by quantifying the viral p24 capsid protein production using ELISA.
- **Data Analysis.** Calculate the 50% effective concentration (EC₅₀) using regression analysis from the dose-response curve. Assess cytotoxicity in parallel to determine the selective index.

Conclusion and Research Implications

Bevirimat established the maturation inhibitor class, validating the **CA-SP1 cleavage site** as a viable drug target. Despite its clinical limitations, its development provided critical structural and mechanistic insights that are actively guiding the design of **second-generation maturation inhibitors** (e.g., GPI, EIDD-2023) with improved potency and broader coverage against polymorphic HIV-1 strains [5] [3]. Current research focuses on overcoming resistance through compounds that retain activity against **Bevirimat**-resistant variants.

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